![molecular formula C20H18N4O2S3 B2533627 2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamid CAS No. 1251547-74-6](/img/structure/B2533627.png)

2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

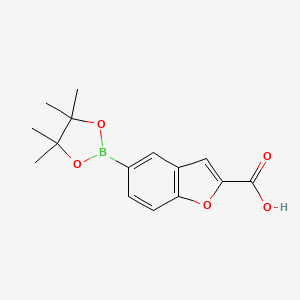

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S3 and its molecular weight is 442.57. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Diese Verbindung wurde auf ihre Photolumineszenz- und Elektrolumineszenzeigenschaften untersucht. Forscher haben zwei Liganden synthetisiert: BTZ-Cz-OH und BTZ-DCz-OH, beide mit einem 2-(Benzo[d]thiazol-2-yl)phenol-Rest funktionalisiert. Diese Liganden bilden Fluoroboratkomplexe (BTZ-Cz-BF und BTZ-DCz-BF), die aufgrund von intramolekularem Protonentransfer im angeregten Zustand (ESIPT) eine grüne Emission aufweisen. Nach der Koordination mit den Fluoroboratkomplexen wird die Emission deutlich verstärkt, was sie für organische Leuchtdioden (OLEDs) als effiziente Dotierstoffe geeignet macht .

- Die Derivate der Verbindung wurden auf ihr antimikrobielles Potenzial untersucht. Einige dieser Derivate zeigten eine vielversprechende Aktivität gegen Mikroorganismen, mit minimalen Hemmkonzentrationen (MIC) im Bereich von 6,25 bis 50 μg/mL. Weitere Struktur-Wirkungsbeziehungsstudien (SAR) könnten zur Entwicklung neuer antimikrobieller Wirkstoffe führen .

- Forscher haben das Enzymhemmungspotenzial dieser Verbindung untersucht. In-vitro-Assays bewerteten ihre Aktivität gegenüber Butyrylcholinesterase (BChE) und Acetylcholinesterase (AChE). Das Verständnis ihrer Interaktion mit diesen Enzymen kann zur Medikamentenentwicklung oder therapeutischen Strategien beitragen .

- Es wurde ein Berylliumkomplex, Be(FBTZ)~2~, mit dem Liganden 2-(Benzo[d]thiazol-2-yl)-5-fluorophenol synthetisiert. Dieser Komplex zeigt eine hohe Triplett-Energie, wodurch er sich eignet, um Triplett-Exzitonen in grünen oder energieärmeren OLEDs einzuschließen. Solche Materialien spielen eine entscheidende Rolle bei der Verbesserung der OLED-Leistung .

- Die Polarität des Lösungsmittels beeinflusst die intramolekulare Protonentransferreaktion im angeregten Zustand (ESIPT) verwandter Verbindungen. Das Verständnis dieser Lösungsmitteleffekte kann bei der Entwicklung optoelektronischer Materialien und analytischer Werkzeuge hilfreich sein .

Photolumineszenz- und Elektrolumineszenzeigenschaften

Antibakterielle Aktivität

Enzymhemmung

Elektronentransportmaterialien für OLEDs

Lösmitteleffekte auf die ESIPT-Reaktion

Wirkmechanismus

Mode of Action

It is known that many benzothiazole derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Biochemische Analyse

Biochemical Properties

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. For instance, it can interact with enzymes involved in oxidative stress pathways, modulating their activity and influencing cellular redox states . Additionally, the compound’s thioether linkage allows it to form stable complexes with metal ions, which can further affect enzyme activity and protein function.

Cellular Effects

The effects of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling proteins, it can induce apoptosis in cancer cells, thereby reducing tumor growth. Furthermore, it affects gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of genes involved in cell cycle regulation and metabolism .

Molecular Mechanism

At the molecular level, 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and epigenetic modifiers, leading to changes in chromatin structure and gene accessibility . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for prolonged experimental use. Its effects on cellular function can vary over time, with some studies reporting a gradual decrease in efficacy due to cellular adaptation mechanisms .

Dosage Effects in Animal Models

The effects of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide in animal models are dose-dependent. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular pathways and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into various metabolites that can be further conjugated and excreted. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of targeting signals. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is critical for its activity and function. The compound has been found to accumulate in specific organelles, such as the mitochondria and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. In the mitochondria, it can influence mitochondrial function and energy metabolism, while in the nucleus, it can modulate gene expression and chromatin structure . These subcellular interactions are essential for the compound’s biological effects and therapeutic applications.

Eigenschaften

IUPAC Name |

2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S3/c1-27-15-8-4-2-6-13(15)21-17(25)12-28-20-24-23-18(26-20)10-11-19-22-14-7-3-5-9-16(14)29-19/h2-9H,10-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYXRQAOKOCERL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide](/img/structure/B2533544.png)

![[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2533549.png)

![2-(1H-indol-3-yl)-2-oxo-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2533551.png)

![rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride](/img/structure/B2533555.png)

![N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide](/img/structure/B2533559.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide](/img/structure/B2533561.png)

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2533565.png)

![2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide](/img/structure/B2533567.png)